2-Ethoxyethynyltributylstannane tech grade
Overview
Description
2-Ethoxyethynyltributylstannane tech grade is a chemical compound with the molecular formula C16H32OSn and a molecular weight of 359.14 g/mol . It is also known by its IUPAC name, tributyl (ethoxyethynyl)stannane . This compound is typically used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 2-Ethoxyethynyltributylstannane tech grade involves the reaction of tributylstannylacetylene with ethyl iodide under specific conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The product is then purified through distillation or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
2-Ethoxyethynyltributylstannane tech grade undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxyethynyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various organotin oxides.
Reduction Reactions: It can be reduced to form simpler organotin compounds.
Common reagents used in these reactions include bases like potassium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxyethynyltributylstannane tech grade has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of organotin compounds’ biological activity and their potential use as biocides.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyethynyltributylstannane tech grade involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ethoxyethynyl group can participate in various bonding interactions, facilitating the formation of new chemical bonds. The organotin moiety can interact with biological molecules, potentially disrupting cellular processes .
Comparison with Similar Compounds
2-Ethoxyethynyltributylstannane tech grade can be compared with other organotin compounds such as:
Tributyltin chloride: Used as a biocide and in organic synthesis.
Tributyltin hydride: Commonly used in radical reactions and reductions.
Tributyltin acetate: Used in the synthesis of various organotin compounds.
Properties
IUPAC Name |
tributyl(2-ethoxyethynyl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMGGFHZNSRQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#COCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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